Exact Mass, Molecular Weight, and Analytical Characterization of 2-Bromo-1,3-propanediol-d4: A Technical Guide
Exact Mass, Molecular Weight, and Analytical Characterization of 2-Bromo-1,3-propanediol-d4: A Technical Guide
Executive Summary
Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of high-fidelity quantitative mass spectrometry and pharmacokinetic tracing. 2-Bromo-1,3-propanediol-d4 (CAS: 1346598-67-1)[1] is a deuterated analogue of 2-Bromo-1,3-propanediol (CAS: 4704-87-4)[2]. The unlabeled compound is widely utilized in analytical chemistry as a reagent for isolating bases via Reinecke's salt precipitation[3][4]. By incorporating four deuterium atoms, the d4-variant serves as an ideal internal standard that perfectly mimics the chemical behavior of the native analyte while providing a distinct mass shift for mass spectrometric quantification.
This guide provides an in-depth analysis of its exact mass, molecular weight, isotopic signature, and the self-validating experimental protocols required for its use.
Fundamental Physicochemical Properties
In High-Resolution Mass Spectrometry (HRMS), the distinction between Molecular Weight (MW) and Exact Mass is paramount. MW represents the weighted average of all naturally occurring isotopes in a bulk sample, whereas Exact Mass is calculated using the single most abundant specific isotopes (e.g., 12C , 1H , 2H , 16O , 79Br ).
Table 1: Comparative Physicochemical Data
| Property | 2-Bromo-1,3-propanediol (Unlabeled) | 2-Bromo-1,3-propanediol-d4 |
| CAS Number | 4704-87-4[2] | 1346598-67-1[1] |
| Molecular Formula | C 3 H 7 BrO 2 [2] | C 3 H 3 D 4 BrO 2 [1] |
| Molecular Weight | 154.99 g/mol [2] | 159.02 g/mol [1] |
| Exact Mass ( 79 Br) | 153.9629 Da[2] | 157.9880 Da |
| Exact Mass ( 81 Br) | 155.9609 Da | 159.9860 Da |
| Physical State | Yellow Oil[5] | Yellow Oil |
The Causality of Deuterium Placement and Mass Shift
A common question in isotopic labeling design is: Why utilize a d4 label instead of a d2 label?
The answer lies in the natural isotopic distribution of bromine, which consists of 79Br (50.69%) and 81Br (49.31%). This near 1:1 ratio creates a characteristic "M and M+2" doublet in mass spectra. If a d2-labeled standard were synthesized, its 79Br monoisotopic mass (+2 Da shift) would perfectly overlap with the M+2 ( 81Br ) peak of the unlabeled analyte, destroying quantitative accuracy due to isotopic cross-talk.
By strategically incorporating four deuterium atoms (d4), a +4.025 Da mass shift is achieved. This ensures that the d4- 79Br peak (157.9880 Da) is completely resolved from the unlabeled 81Br peak (155.9609 Da), allowing for clean, interference-free quantification.
High-Resolution Mass Spectrometry (HRMS) Validation Protocol
To ensure absolute trustworthiness in quantitative bioanalysis, the d4-internal standard must be validated for isotopic purity before use. The following step-by-step methodology outlines a self-validating system for verifying the exact mass and purity of 2-Bromo-1,3-propanediol-d4.
Step-by-Step Methodology
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System Calibration: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix (e.g., sodium formate or Pierce LTQ Velos ESI Positive/Negative Ion Calibration Solution) to guarantee sub-ppm mass accuracy.
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Sample Preparation: Dilute the 2-Bromo-1,3-propanediol-d4 standard to a concentration of 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid.
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Blank Injection (Self-Validation): Inject a pure solvent blank to establish baseline noise, confirm the absence of column carryover, and validate system cleanliness.
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Sample Injection & Ionization: Inject 5 µL of the standard. Utilize Electrospray Ionization in negative mode (ESI-). The hydroxyl groups of the propanediol backbone readily deprotonate to form stable[M-H] − ions.
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Data Acquisition: Scan over a targeted mass range of m/z 100–300.
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Isotopic Purity Calculation: Extract the ion chromatograms (EIC) for the unlabeled [M-H] − peaks (m/z 152.955 and 154.953) and the d4 [M-H] − peaks (m/z 156.980 and 158.978). Calculate the isotopic purity using the formula:
Purity=Aread4+AreaunlabeledAread4×100An acceptable SIL-IS must demonstrate an isotopic purity of >98%.
Figure 1: HRMS workflow for validating the isotopic purity of 2-Bromo-1,3-propanediol-d4.
Applications in Drug Development and Analytical Chemistry
Isolation of Bases via Reinecke's Salt
In complex analytical chemistry workflows, 2-Bromo-1,3-propanediol is uniquely utilized as a reagent for isolating bases by means of Reinecke's salt (Ammonium tetrathiocyanatodiamminechromate(III))[3][4]. The compound facilitates the selective precipitation of basic nitrogenous compounds from highly complex biological matrices (such as plasma or tissue homogenates).
When quantifying the efficiency of this isolation process, 2-Bromo-1,3-propanediol-d4 acts as the ultimate internal standard[1][6]. By spiking the d4-variant into the complex mixture prior to the introduction of Reinecke's salt, researchers can accurately track recovery rates, correct for matrix-induced ion suppression, and account for any analyte loss during the centrifugation and supernatant removal steps.
Figure 2: Workflow for isolating basic compounds using Reinecke's salt and d4-labeled reagent.
References
- PubChem Compound Summary for CID 10219554, 2-Bromo-1,3-propanediol. National Center for Biotechnology Information (NCBI).
- CAS No : 1346598-67-1 | Chemical Name : 2-Bromo-1,3-propanediol-d4. Pharmaffiliates.
- Cas 4704-87-4, 2-Bromo-1,3-propanediol. LookChem.
- 4704-87-4, 2-Bromo-1,3-propanediol Formula. ECHEMI.
